molecular formula C13H25NO B13325039 2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine

2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine

Katalognummer: B13325039
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: FGEGZAOWJSRXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an amine group and a tetrahydro-2H-pyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with a cyclohexanone derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with various functional groups through halogenation or other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The tetrahydro-2H-pyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyltetrahydropyran: A simpler compound with similar structural features but lacking the cyclohexane ring and amine group.

    Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar pyran ring but different substituents.

Uniqueness

2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an amine group, and a tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

2-methyl-N-(oxan-4-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H25NO/c1-11-4-2-3-5-13(11)14-10-12-6-8-15-9-7-12/h11-14H,2-10H2,1H3

InChI-Schlüssel

FGEGZAOWJSRXQG-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCC1NCC2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.